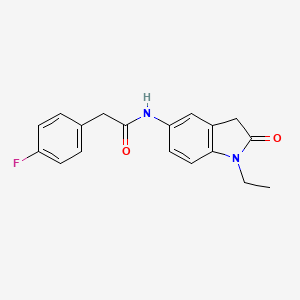
2-(2-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a thiadiazole derivative that has shown promising results in various studies as a potential drug candidate for the treatment of different diseases.
Wissenschaftliche Forschungsanwendungen
Thiazole-Piperidine Hybrid Analogues in Tuberculosis Research
Thiazole-piperidine hybrid analogues, including compounds structurally related to 2-(2-Fluorophenyl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole, have been explored for their potential as Mycobacterium tuberculosis GyrB inhibitors. These compounds, designed through molecular hybridization, exhibit promising in vitro activities against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with notable antituberculosis activity and minimal cytotoxicity (V. U. Jeankumar et al., 2013).
Anticancer Potential in Lung Cancer
Novel fluoro-substituted compounds, structurally similar to the molecule , have shown significant anticancer activity at low concentrations against human cancer cell lines, including lung cancer. These compounds offer a promising direction for the development of new anticancer therapies (A. G. Hammam et al., 2005).
Aurora Kinase Inhibition for Cancer Treatment
Compounds within the same structural family as this compound have been investigated as Aurora kinase inhibitors, showing potential in cancer treatment due to their ability to inhibit Aurora A, a key enzyme in cell division and tumor growth (ロバート ヘンリー,ジェームズ, 2006).
Antitubercular and Antifungal Activities
Research into novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, which include structural motifs similar to the compound , has demonstrated significant antitubercular and antifungal activities. These findings indicate the potential for these compounds to contribute to the treatment of infectious diseases (Manjoor. Syed et al., 2013).
Antimicrobial Studies of Pyridine Derivatives
The synthesis and microbial studies of new pyridine derivatives, including thiazole-based compounds, have shown promising antibacterial and antifungal activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents (N. Patel et al., 2007).
Pyridine-Thiazole Hybrid Molecules as Anticancer Agents
Novel pyridine-thiazole hybrid molecules, related to the compound , have been synthesized and shown to possess high antiproliferative activity towards various cancer cell lines, indicating their potential as anticancer agents. These compounds have shown selectivity for cancer cells over normal cells, suggesting a promising direction for cancer treatment (I. Ivasechko et al., 2022).
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)-5-(1-pyridin-3-ylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S2/c19-16-8-2-1-7-15(16)18-22-21-17(26-18)13-5-4-10-23(12-13)27(24,25)14-6-3-9-20-11-14/h1-3,6-9,11,13H,4-5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKSWLLQAHCFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9S)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/no-structure.png)


![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,1-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2821586.png)
![3-(furan-2-ylmethyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2821588.png)

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821592.png)

![1-(3,4-dimethylphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2821595.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2821596.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2821599.png)

